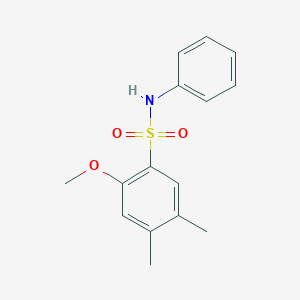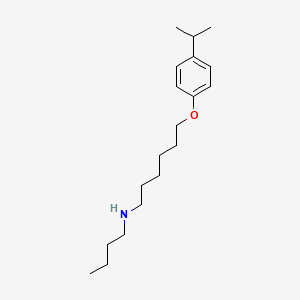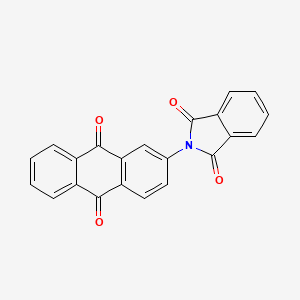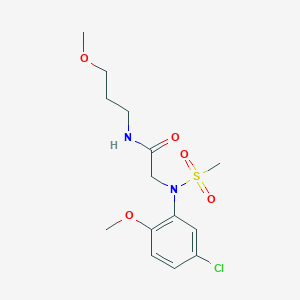
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide, also known as MDBS, is a sulfonamide derivative that has been studied for its potential use in scientific research. MDBS is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 317.4 g/mol.
作用机制
The mechanism of action of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide involves its selective binding to the active site of carbonic anhydrase enzymes. 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide contains a sulfonamide group that mimics the binding of bicarbonate to the enzyme's active site, leading to the displacement of water molecules and the formation of a stable complex. This complex emits fluorescence upon excitation, allowing for the detection of carbonic anhydrase activity.
Biochemical and Physiological Effects:
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide has been shown to selectively bind to carbonic anhydrase enzymes and does not exhibit significant binding to other proteins or enzymes. The binding of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide to carbonic anhydrase enzymes does not affect their catalytic activity or stability. However, the use of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide as a fluorescent probe may alter the fluorescence properties of the enzyme, leading to potential artifacts in the measurement of enzyme activity.
实验室实验的优点和局限性
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide has several advantages as a fluorescent probe for detecting carbonic anhydrase activity. It is highly selective for carbonic anhydrase enzymes and does not exhibit significant binding to other proteins or enzymes. 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective tool for studying carbonic anhydrase activity. However, the use of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide as a fluorescent probe may alter the fluorescence properties of the enzyme, leading to potential artifacts in the measurement of enzyme activity. Additionally, 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide may not be suitable for use in vivo due to its limited solubility and potential toxicity.
未来方向
There are several potential future directions for the study of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide. One area of research could focus on the development of new fluorescent probes based on the structure of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide that exhibit improved properties, such as increased sensitivity or selectivity. Another area of research could involve the use of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide as a tool for studying the role of carbonic anhydrase enzymes in disease states, such as cancer or metabolic disorders. Additionally, the use of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide in combination with other imaging techniques, such as positron emission tomography (PET) or magnetic resonance imaging (MRI), could lead to new insights into the function of carbonic anhydrase enzymes in vivo.
合成方法
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide can be synthesized through a multistep process. The first step involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with aniline in the presence of a base to form 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide. The product is then purified through recrystallization in a solvent such as ethanol or methanol. The yield of 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide is typically around 60-70%.
科学研究应用
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide has been studied for its potential use as a fluorescent probe for detecting the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. These enzymes play a crucial role in many physiological processes, including acid-base balance, respiration, and ion transport. 2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide has been shown to selectively bind to carbonic anhydrase enzymes and emit fluorescence upon binding, making it a useful tool for studying the activity of these enzymes in vitro and in vivo.
属性
IUPAC Name |
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-9-14(19-3)15(10-12(11)2)20(17,18)16-13-7-5-4-6-8-13/h4-10,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBMULCRHAXZGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-4,5-dimethyl-N-phenylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1-amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(4-bromophenyl)methanone](/img/structure/B4936729.png)
![4',4',6,6-tetramethyl-3-phenyl-3,5,6,7-tetrahydro-2'H,4H,6'H-spiro[1-benzofuran-2,1'-cyclohexane]-2',4,6'-trione](/img/structure/B4936733.png)
![5'-(4-chlorophenyl)-3'-(4-ethoxyphenyl)dispiro[indene-2,2'-furan-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B4936744.png)

![diethyl 3-methyl-5-({[(4-methylbenzoyl)amino]carbonothioyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4936759.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)

![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)


![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4936805.png)